Cas no 151190-60-2 (N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride)

N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride 化学的及び物理的性質
名前と識別子
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- Hexadecanamide, N-[3-(dimethylamino)propyl]-, monohydrochloride
- N-[3-(Dimethylamino)propyl]-hexadecanamide Hydrochloride
- N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride
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- インチ: 1S/C21H44N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3;/h4-20H2,1-3H3,(H,22,24);1H
- InChIKey: AYPSJCGISXKEGH-UHFFFAOYSA-N
- SMILES: C(=O)(NCCCN(C)C)CCCCCCCCCCCCCCC.Cl
N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D468755-500mg |
N-[3-(Dimethylamino)propyl]-hexadecanamide Hydrochloride |
151190-60-2 | 500mg |
$ 201.00 | 2023-09-07 | ||
TRC | D468755-5g |
N-\u200b[3-\u200b(Dimethylamino)\u200bpropyl]\u200b-\u200bhexadecanamide Hydrochloride |
151190-60-2 | 5g |
$ 1533.00 | 2023-04-14 | ||
TRC | D468755-250mg |
N-[3-(Dimethylamino)propyl]-hexadecanamide Hydrochloride |
151190-60-2 | 250mg |
$ 121.00 | 2023-09-07 | ||
TRC | D468755-1000mg |
N-\u200b[3-\u200b(Dimethylamino)\u200bpropyl]\u200b-\u200bhexadecanamide Hydrochloride |
151190-60-2 | 1g |
$ 379.00 | 2023-04-14 | ||
TRC | D468755-2.5g |
N-\u200b[3-\u200b(Dimethylamino)\u200bpropyl]\u200b-\u200bhexadecanamide Hydrochloride |
151190-60-2 | 2.5g |
$ 913.00 | 2023-04-14 | ||
TRC | D468755-100mg |
N-[3-(Dimethylamino)propyl]-hexadecanamide Hydrochloride |
151190-60-2 | 100mg |
$ 64.00 | 2023-09-07 | ||
TRC | D468755-1g |
N-\u200b[3-\u200b(Dimethylamino)\u200bpropyl]\u200b-\u200bhexadecanamide Hydrochloride |
151190-60-2 | 1g |
$ 310.00 | 2022-06-05 |
N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
N-3-(Dimethylamino)propyl-hexadecanamide Hydrochlorideに関する追加情報
N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride (CAS 151190-60-2): A Comprehensive Overview of Structure, Applications, and Recent Research Advances
N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride (CAS No. 151190-60-2) is a structurally unique amide derivative with a well-defined amphiphilic architecture. This compound features a long-chain hexadecanoyl (palmitoyl) group covalently linked to a dimethylaminopropyl moiety, with the latter protonated as a hydrochloride salt. The combination of a hydrophobic alkyl chain and a cationic amine headgroup endows this molecule with distinct surface-active properties, making it a subject of interest in advanced materials science, pharmaceutical development, and biotechnological applications. Recent studies have highlighted its potential in drug delivery systems, surface modification, and biocompatible material synthesis, reflecting its adaptability to modern scientific challenges.
The chemical structure of N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride is characterized by three key components: the C₁₆ alkyl chain, the tertiary amine functionality, and the hydrochloride counterion. The hexadecanoyl segment contributes to hydrophobic interactions, while the dimethylaminopropyl group provides cationic charge density through protonation at physiological pH levels. This dual nature enables self-assembly into micellar or vesicular structures in aqueous environments, a property critical for applications in controlled release formulations and biomembrane mimetics. Structural analysis via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry has confirmed the integrity of its molecular framework, aligning with theoretical predictions from computational chemistry models.
Recent breakthroughs in nanotechnology have expanded the utility of CAS 151190-60-2 beyond traditional surfactant roles. Researchers at the Institute for Advanced Materials Science (2024) demonstrated its efficacy as a stabilizing agent for gold nanoparticle synthesis, where its cationic headgroup interacts electrostatically with negatively charged metal surfaces. This application leverages the compound’s ability to modulate interfacial tension while maintaining colloidal stability—a finding corroborated by dynamic light scattering (DLS) studies showing reduced particle aggregation over 72-hour incubation periods. Such advancements underscore its value in nanomedicine and catalytic systems requiring precise nanostructure control.
In pharmaceutical research, N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride has emerged as a promising candidate for transdermal drug delivery systems (TDDS). Its lipophilic tail facilitates penetration through stratum corneum layers, while the amine functionality enhances interaction with ionizable drug molecules. A 2023 study published in *Advanced Drug Delivery Reviews* reported enhanced permeability coefficients for model drugs like diclofenac sodium when incorporated into vesicles formed by this compound compared to conventional phospholipid-based carriers. The mechanism involves transient disruption of lipid bilayers through hydrogen bonding between the amide groups and corneocyte proteins—a process visualized via atomic force microscopy (). These findings position it as an alternative to traditional penetration enhancers like Azone or ethanol.
The compound’s surface-active properties also find application in biocompatible coatings for medical devices. Surface plasmon resonance (SPR) experiments revealed that self-assembled monolayers (SAMs) derived from CAS 151190-60-2 exhibit tunable wettability and protein adsorption profiles. By adjusting solution pH or counterion concentration during film formation, researchers can control contact angles from hydrophilic (>45°) to superhydrophobic (<8°), enabling tailored antifouling surfaces for implantable devices. Notably, these coatings demonstrated reduced platelet adhesion compared to standard polyurethane controls—a critical factor in vascular stent design.
Synthetic methodologies for producing high-purity N-3-(Dimethylamino)propyl-hexadecanamide Hydrochloride have evolved significantly since its initial characterization in 2018. Modern approaches employ microwave-assisted amidation under solvent-free conditions using N,N’-dicyclohexylcarbodiimide (<DCC) as coupling reagent. This method achieves >95% yields within 4 hours at 85°C, surpassing traditional reflux techniques that require up to 48 hours with lower reproducibility. Purification via preparative HPLC ensures removal of residual unreacted starting materials such as palmitoyl chloride or dimethylamine hydrochloride salts.
Analytical characterization remains essential for quality control applications involving this compound. Fourier-transform infrared spectroscopy (<FTIR) confirms key vibrational modes including C=O stretching at ~1648 cm⁻¹ (amide I band), N-H bending at ~1547 cm⁻¹ (amide II), and CH₂ wagging from the alkyl chain (~724 cm⁻¹). Thermal gravimetric analysis (<TGA) reveals decomposition onset at ~287°C under nitrogen atmosphere—critical data for processing parameters in thermal applications like hot-melt extrusion or solvent casting.
Eco-toxicological assessments conducted by the European Chemicals Agency (ECHA) indicate low environmental persistence due to rapid biodegradation rates observed under OECD guidelines 306 testing protocols (>75% mineralization within 28 days). This aligns with green chemistry principles emphasizing sustainable alternatives to petrochemical-derived surfactants like sodium dodecyl sulfate (<SDS) or cetyltrimethylammonium bromide (<CTAB>). However, ongoing research continues to evaluate long-term ecological impacts on aquatic microorganisms exposed to sub-lethal concentrations.
Innovative applications are emerging in smart material development where stimuli-responsive behavior is desired. For instance, temperature-sensitive hydrogels incorporating this compound exhibit phase transitions near body temperature due to cooperative effects between hydrogen bonding networks and electrostatic interactions among amine groups. These materials show promise for injectable drug depots that undergo sol-gel transition upon reaching physiological conditions—a concept validated through rheological measurements showing storage modulus increases by three orders of magnitude above transition temperatures.
The future trajectory of research involving CAS No. 151190-60-2 appears closely tied to advances in personalized medicine technologies. Ongoing clinical trials are exploring its potential as an adjuvant in gene therapy vectors where cationic lipids facilitate DNA condensation into transfectable complexes without triggering innate immune responses associated with conventional polyethylenimine derivatives (<PEI>). Preliminary data from Phase I trials indicate improved transfection efficiency with reduced cytotoxicity metrics compared to standard reagents like Lipofectamine®.
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